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Compound of Interest

Compound Name:

(3-(Pyrrolidin-1-yl)-5-

(trifluoromethyl)phenyl)boronic

acid

CAS No.: 1704067-30-0

Cat. No.: B1408838

Get Quote

The foundational step in characterizing any reference standard or impurity is the determination

of its fundamental physical and spectroscopic properties. These data points serve as the

unique fingerprint of the molecule.

Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and elemental

composition of the compound. High-resolution mass spectrometry (HRMS), often coupled with

a soft ionization technique like Electrospray Ionization (ESI), is the preferred method.

Experimental Protocol: ESI-HRMS

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable

solvent, such as a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid to

facilitate protonation.

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
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Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-1000.

Analysis: The expected exact mass for the protonated molecule [C₃₁H₃₁N₇O₃ + H]⁺ is

calculated and compared against the experimentally observed mass. A mass accuracy within

±5 ppm provides high confidence in the elemental composition.

Data Summary: Mass Spectrometry

Parameter Observed Value Theoretical Value

Molecular Formula C₃₁H₃₁N₇O₃ C₃₁H₃₁N₇O₃

Molecular Weight 549.63 g/mol 549.25 g/mol (Monoisotopic)

[M+H]⁺ (Observed) 550.2571 m/z 550.2564 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure,

including the connectivity of atoms and the stereochemistry. Both ¹H (proton) and ¹³C (carbon)

NMR are essential.

Expert Insight: The choice of a deuterated solvent is critical. Deuterated dimethyl sulfoxide

(DMSO-d₆) is often an excellent choice for this class of compounds due to its high solubilizing

power. The presence of exchangeable protons (e.g., on NH and NH₂ groups) can be confirmed

by performing a D₂O exchange experiment, where the signals corresponding to these protons

disappear from the ¹H NMR spectrum.

Data Summary: ¹H NMR
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The

presence of characteristic absorption bands for groups like N-H (amines), C=O (amides), and

C=C (aromatics) can be confirmed.

Data Summary: IR Spectroscopy

Wavenumber (cm⁻¹) Functional Group Assignment

~3400-3300 N-H stretching (Amine)

~1660 C=O stretching (Acrylamide)

~1620 C=O stretching (Benzoyl amide)

~1600-1450 C=C stretching (Aromatic rings)

Chromatographic Purity and Chiral Analysis
Chromatography is used to separate the compound from other impurities and to confirm its

enantiomeric purity, which is critical given the "(R)" designation in its name.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment
Reversed-phase HPLC with UV detection is the standard method for determining the chemical

purity of the compound.

Experimental Workflow: HPLC Purity Analysis
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Caption: Workflow for HPLC-based chemical purity assessment.

Protocol: Reversed-Phase HPLC

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B to

ensure separation of all potential impurities.

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g.,

254 nm).

Analysis: Purity is calculated based on the area percentage of the main peak relative to the

total area of all peaks in the chromatogram.

Chiral HPLC for Enantiomeric Purity
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To confirm the compound is the (R)-enantiomer and to quantify the amount of the (S)-

enantiomer, a chiral HPLC method is required.

Expert Insight: Method development for chiral separations often involves screening different

chiral stationary phases (CSPs) and mobile phase systems. Polysaccharide-based CSPs are a

common starting point for this type of molecule.

Protocol: Chiral HPLC

Column: Chiral stationary phase (e.g., Chiralpak series).

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an

alcohol modifier (e.g., ethanol or isopropanol). This is known as normal-phase

chromatography.

Flow Rate: 0.5 - 1.0 mL/min.

Detection: UV detection.

Analysis: The retention times of the (R)- and (S)-enantiomers will differ. Enantiomeric excess

(e.e.) is calculated from the peak areas of the two enantiomers.

Conclusion
The comprehensive characterization of CAS 1704067-30-0 requires an orthogonal analytical

approach. The combination of mass spectrometry for molecular formula confirmation, multi-

dimensional NMR for structural elucidation, and both reversed-phase and chiral

chromatography for purity assessment provides a self-validating system. This rigorous

characterization ensures a deep understanding of the molecule, which is fundamental for its

use as a reference standard in drug development and quality control, ultimately safeguarding

patient safety.

References
No public, peer-reviewed articles or patents were found that provide specific, detailed

characterization data (e.g., NMR, MS spectra) for CAS 1704067-30-0 itself. The information

presented is based on standard analytical chemistry principles and methodologies applied to
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the characterization of pharmaceutical impurities and small molecules of similar complexity.

The structural identification is based on data available in chemical supplier databases.

To cite this document: BenchChem. [Physicochemical and Spectroscopic Characterization].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1408838/docs#physicochemical-and-spectroscopic-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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